

Application Notes and Protocols for Avitinib Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: Avitinib

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These application notes provide a comprehensive overview of **Avitinib** (also known as Abivertinib and AC0010), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and detailed protocols for its application in mouse xenograft models. **Avitinib** is particularly effective against non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.^{[1][2][3][4]}

Mechanism of Action

Avitinib is an orally active, irreversible EGFR inhibitor that selectively targets mutant forms of EGFR.^{[5][6]} It demonstrates high potency against EGFR L858R/T790M double mutations with an IC₅₀ value of 0.18 nM, showing significantly greater selectivity for mutant EGFR over wild-type (WT) EGFR (IC₅₀ value of 7.68 nM).^{[5][7]} This selectivity may lead to a more favorable toxicity profile compared to non-selective EGFR inhibitors.^[6] By covalently binding to the kinase domain of mutant EGFR, **Avitinib** blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, thereby inhibiting cancer cell proliferation, survival, and inducing apoptosis.^{[2][5][7][8]} In addition to its primary target, **Avitinib** has also been shown to inhibit Bruton's tyrosine kinase (BTK).^{[5][6]}

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by **Avitinib**. Upon binding to mutant EGFR, **Avitinib** prevents its autophosphorylation and the subsequent activation of downstream effectors such as Akt and ERK1/2, which are crucial for cell proliferation and survival.[\[5\]](#)[\[7\]](#)

Caption: **Avitinib** inhibits mutant EGFR, blocking downstream PI3K/Akt and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **Avitinib** in preclinical models.

Table 1: In Vitro IC50 Values of Avitinib

Target	Cell Line	IC50 (nM)	Reference
EGFR L858R/T790M	-	0.18	[7]
EGFR L858R	-	0.18	[5]
EGFR T790M	-	0.18	[5]
Wild-Type EGFR	-	7.68	[5] [7]
Mutant EGFR Phosphorylation	NCI-H1975	7.3	[5] [7]
Mutant EGFR Phosphorylation	NIH/3T3_TC32T8	2.8	[5]

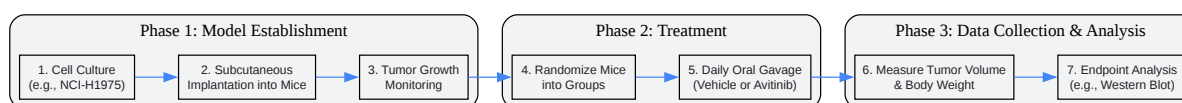
Table 2: Avitinib Administration in Mouse Xenograft Models

Cell Line	Mouse Strain	Dosage (mg/kg)	Administration Route	Dosing Schedule	Outcome	Reference
NCI-H1975 (EGFR L858R/T790M)	Nu/Nu nude	12.5, 50, 500	Oral	Once daily for 14+ days	Inhibited EGFR-mutant tumor growth. 500 mg/kg led to complete remission for over 143 days.	[5][7][9]
A431 (Wild-Type EGFR)	Nu/Nu nude	12.5, 50, 500	Oral	Once daily for 14 days	Did not inhibit wild-type EGFR tumor growth.	[5][9]

Experimental Protocols

Xenograft Tumor Model Workflow

The following diagram outlines the typical workflow for evaluating **Avitinib** efficacy in a mouse xenograft model.



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Caption: Standard workflow for a mouse xenograft study, from cell culture to endpoint analysis.

Protocol 1: NCI-H1975 Xenograft Model

This protocol details the establishment of a human NSCLC xenograft model using the NCI-H1975 cell line, which harbors the EGFR L858R and T790M mutations.

1. Materials

- NCI-H1975 human NSCLC cell line
- Six- to eight-week-old female athymic Nu/Nu nude mice[5][9]
- RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
- Matrigel
- **Avitinib** (AC0010) powder
- Vehicle solution (e.g., 0.5% Carboxymethylcellulose Sodium - CMC-Na)[7]
- Calipers, syringes, gavage needles

2. Cell Culture and Implantation

- Culture NCI-H1975 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells during the logarithmic growth phase using trypsin.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5×10^7 cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension (5×10^6 cells) into the right flank of each mouse.

3. Tumor Growth and Treatment Initiation

- Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. **Avitinib** Preparation and Administration

- Prepare a homogenous suspension of **Avitinib** in the chosen vehicle. For a 5 mg/mL concentration, add 5 mg of **Avitinib** to 1 mL of 0.5% CMC-Na solution and mix thoroughly.[\[7\]](#)
Prepare fresh daily.
- Administer **Avitinib** or vehicle control to the respective groups via oral gavage.[\[5\]](#)[\[9\]](#)
 - Control Group: Vehicle only.
 - Treatment Groups: **Avitinib** at desired doses (e.g., 12.5 mg/kg, 50 mg/kg, 500 mg/kg).[\[5\]](#)
[\[9\]](#)
- Administer treatment once daily for a predetermined period (e.g., 14-28 days).[\[5\]](#)[\[9\]](#)

5. Monitoring and Endpoint Analysis

- Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.
- At the end of the study, euthanize the mice.
- Excise tumors for further analysis, such as western blotting to confirm the inhibition of EGFR phosphorylation and downstream targets like p-Akt and p-ERK.[\[7\]](#)

Protocol 2: A431 Xenograft Model (Wild-Type EGFR Control)

To confirm the selectivity of **Avitinib** for mutant EGFR, a parallel study using a wild-type EGFR cell line like A431 is recommended.

1. Materials and Methods

- Use the A431 human epidermoid carcinoma cell line.

- Follow the same procedures as in Protocol 1 for cell culture (using DMEM), implantation, and treatment.

2. Expected Outcome

- **Avitinib** administration is not expected to significantly inhibit the growth of A431 xenograft tumors, demonstrating its selectivity for mutant EGFR over wild-type EGFR.[5][9]

Conclusion

Avitinib has demonstrated significant and selective anti-tumor activity in mouse xenograft models harboring EGFR activating and resistance mutations.[5][7] The protocols outlined provide a framework for preclinical evaluation of **Avitinib**'s efficacy. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines for animal care. The high potency and selectivity of **Avitinib** make it a promising candidate for targeted therapy in NSCLC.[1]

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